molecular formula C19H16N4O2 B12795418 3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] CAS No. 70374-13-9

3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]

Cat. No.: B12795418
CAS No.: 70374-13-9
M. Wt: 332.4 g/mol
InChI Key: TYOPSJXLDHFHAQ-UHFFFAOYSA-N
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Description

NSC 281326, also known as phenolphthalein solution 0.2% for volumetric analysis, is a chemical compound widely used as a pH indicator in various analytical chemistry applications. It is known for its color-changing properties, transitioning from colorless to violet-red depending on the pH of the solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phenolphthalein involves the condensation of phenol with phthalic anhydride in the presence of a sulfuric acid catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, phenolphthalein is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then formulated into a 0.2% solution for volumetric analysis .

Chemical Reactions Analysis

Types of Reactions: Phenolphthalein undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It acts as a pH indicator, changing color in response to the acidity or basicity of a solution.

    Oxidation-Reduction Reactions: Phenolphthalein can participate in redox reactions, although this is less common in analytical applications.

Common Reagents and Conditions:

    Acidic Conditions: In acidic solutions (pH < 8.0), phenolphthalein remains colorless.

    Basic Conditions: In basic solutions (pH > 10.0), it turns violet-red.

Major Products Formed: The primary product of phenolphthalein reactions is the color change observed in acid-base titrations, which is used to determine the endpoint of the titration .

Scientific Research Applications

Phenolphthalein has a wide range of applications in scientific research, including:

Mechanism of Action

Phenolphthalein exerts its effects through a mechanism involving the ionization of its hydroxyl groups in response to changes in pH. In acidic conditions, the molecule remains in its non-ionized form, which is colorless. In basic conditions, the hydroxyl groups ionize, leading to the formation of a conjugated system that absorbs light in the visible spectrum, resulting in a violet-red color .

Comparison with Similar Compounds

    Methyl Orange: Another pH indicator that changes color from red to yellow over a pH range of 3.1 to 4.4.

    Bromothymol Blue: A pH indicator that transitions from yellow to blue over a pH range of 6.0 to 7.6.

    Thymolphthalein: Similar to phenolphthalein, it changes color from colorless to blue over a pH range of 9.3 to 10.5.

Uniqueness: Phenolphthalein is unique due to its specific pH transition range (8.0 to 10.0) and its distinct color change from colorless to violet-red. This makes it particularly useful in titrations involving weak acids and bases .

Properties

CAS No.

70374-13-9

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

3,3'-spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]

InChI

InChI=1S/C19H16N4O2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2

InChI Key

TYOPSJXLDHFHAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3C4=CC=CC=C4N=C3OC2)COC5=NC6=CC=CC=C6N51

Origin of Product

United States

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